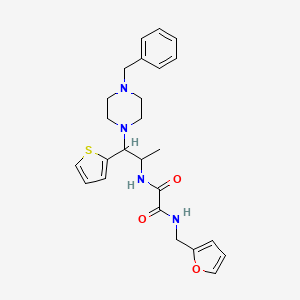
N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a combination of piperazine, thiophene, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-benzylpiperazine derivative. This can be achieved through the reductive amination of benzylamine with piperazine in the presence of a reducing agent such as sodium cyanoborohydride.
Introduction of the Thiophene Moiety: The next step involves the alkylation of the piperazine derivative with a thiophene-containing alkyl halide under basic conditions.
Formation of the Furan Moiety: The final step involves the coupling of the thiophene-piperazine intermediate with a furan-containing aldehyde or ketone, followed by reductive amination to form the final ethanediamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones and furanones, respectively.
Reduction: The compound can be reduced at the amide bonds to form the corresponding amines.
Substitution: The benzyl group on the piperazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.
Major Products
Oxidation: Sulfoxides, sulfones, and furanones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the benzyl group.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound may exhibit various pharmacological activities, making it a candidate for drug development.
Biological Studies: The compound can be used to study the interactions of piperazine, thiophene, and furan moieties with biological targets.
Industrial Applications: Its unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is not fully understood. it is likely that the compound interacts with multiple molecular targets due to the presence of different functional groups. The piperazine moiety may interact with neurotransmitter receptors, while the thiophene and furan rings could interact with various enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE: Unique due to the combination of piperazine, thiophene, and furan moieties.
4-Benzylpiperazine Derivatives: Similar in structure but may lack the thiophene and furan rings.
Thiophene-Containing Compounds: Similar in having the thiophene ring but may lack the piperazine and furan moieties.
Furan-Containing Compounds: Similar in having the furan ring but may lack the piperazine and thiophene moieties.
Uniqueness
The uniqueness of N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE lies in its multi-functional structure, which allows it to interact with a variety of biological targets and undergo diverse chemical reactions.
Properties
Molecular Formula |
C25H30N4O3S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-(furan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C25H30N4O3S/c1-19(27-25(31)24(30)26-17-21-9-5-15-32-21)23(22-10-6-16-33-22)29-13-11-28(12-14-29)18-20-7-3-2-4-8-20/h2-10,15-16,19,23H,11-14,17-18H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
LVPSADCSDLCKHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11431422.png)
![Ethyl 4-(4-chlorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11431424.png)
![2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11431427.png)
![9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B11431429.png)

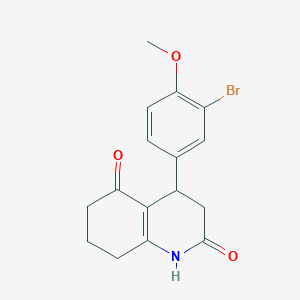
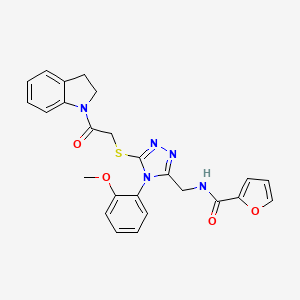
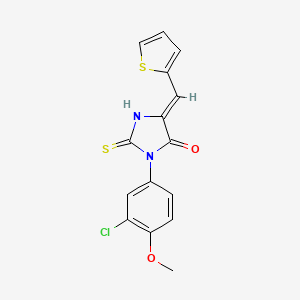
![3-cyclohexyl-8-(naphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431458.png)
![(2Z)-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11431466.png)
![N-(4-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11431478.png)
![Ethyl 1-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B11431489.png)
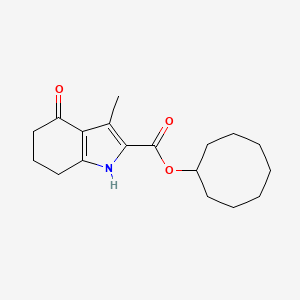
![N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11431503.png)
